4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core, a piperidine ring, and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.
Attachment of the Chlorothiophene Moiety: The chlorothiophene moiety is incorporated through a sulfonylation reaction, where 5-chlorothiophene-2-sulfonyl chloride reacts with the piperidine-quinoxaline intermediate.
Final Coupling: The final step involves the coupling of the piperidine-quinoxaline intermediate with a carbonyl-containing reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.
Medicine
Medically, 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has potential as a therapeutic agent. It may exhibit activity against various diseases, including cancer and neurological disorders, due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s sulfonyl group can form strong interactions with amino acid residues in protein active sites, while the quinoxaline core can engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-(1-((5-bromothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-(1-((5-methylthiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorothiophene moiety enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carbonyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-15-8-9-17(27-15)28(25,26)22-10-4-3-7-14(22)18(24)21-11-16(23)20-12-5-1-2-6-13(12)21/h1-2,5-6,8-9,14H,3-4,7,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBNTXFDTWSZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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